molecular formula C8H8BrN3 B6271639 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 1502157-14-3

7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B6271639
CAS No.: 1502157-14-3
M. Wt: 226.07 g/mol
InChI Key: KBLUFWPISUSIJH-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine ( 1502157-14-3) is a brominated heterocyclic compound with the molecular formula C 8 H 8 BrN 3 and a molecular weight of 226.07 . This compound features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The bromine substituent at the 7-position makes it a versatile and valuable synthetic intermediate for various metal-catalyzed cross-coupling reactions, enabling further functionalization and structure-activity relationship (SAR) studies. Derivatives of the imidazo[4,5-b]pyridine skeleton have demonstrated significant antimicrobial properties in scientific research. Recent studies have shown that such compounds exhibit activity against Gram-positive bacteria, with molecular docking studies confirming that they adopt important interactions with active sites of target enzymes like DHFR . Beyond antimicrobial applications, this structural class is under extensive investigation for a wide spectrum of pharmacological activities, including serving as anticancer and antimitotic agents . The structural similarity of the imidazo[4,5-b]pyridine system to purines, which are fundamental to metabolic processes, underpins its broad bio-evaluation potential . This product is intended for research purposes, such as in hit-to-lead optimization campaigns and as a key building block for constructing more complex bioactive molecules. It is supplied with high purity and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1502157-14-3

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-2,3-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3

InChI Key

KBLUFWPISUSIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2N1C)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine and Its Derivatives

Strategies for Constructing the Imidazo[4,5-b]pyridine Ring System

The formation of the fused imidazole (B134444) ring onto the pyridine (B92270) core is the crucial step in synthesizing the imidazo[4,5-b]pyridine system. Several methodologies have been established, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions with Diaminopyridine Precursors

A prevalent and classical approach to the imidazo[4,5-b]pyridine core involves the cyclocondensation of substituted 2,3-diaminopyridines with various carbonyl-containing compounds. This method is versatile, allowing for the introduction of substituents at the 2-position of the imidazo[4,5-b]pyridine ring.

The reaction of 5-bromo-2,3-diaminopyridine with aldehydes or their synthetic equivalents is a common strategy. For instance, the condensation with aromatic aldehydes in the presence of an oxidizing agent like p-benzoquinone can yield 6-bromo-2-aryl-imidazo[4,5-b]pyridines. Another approach involves reacting the diaminopyridine with sodium metabisulfite (B1197395) adducts of benzaldehydes.

Alternatively, orthoesters such as triethyl orthoformate or triethyl orthoacetate can be used to introduce an unsubstituted or a methyl group at the C2 position, respectively. These reactions are often carried out under acidic conditions or with microwave irradiation to enhance reaction rates and yields.

PrecursorReagentConditionsProductYield
5-bromo-2,3-diaminopyridineBenzaldehydep-benzoquinone6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine46%
5-bromo-2,3-diaminopyridine4-(4-fluorophenoxy)benzaldehyde sodium metabisulfite adductNot specified6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridineNot specified
2,3-diaminopyridine (B105623)Triethyl orthoformateReflux, HClImidazo[4,5-b]pyridine83%
2,3-diaminopyridineTriethyl orthoacetateReflux, HCl2-methyl-imidazo[4,5-b]pyridine78%

Tandem Reaction Protocols

Modern synthetic chemistry often favors tandem or one-pot reactions to improve efficiency and reduce waste. A highly effective tandem procedure for the synthesis of substituted imidazo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridine. nih.govacs.org

This multi-step, one-pot synthesis involves an initial nucleophilic aromatic substitution (SNAr) of the chloro group with a primary amine. This is followed by the in situ reduction of the nitro group to an amine using a reducing agent like zinc dust in the presence of acid. The resulting N-substituted pyridine-2,3-diamine is then subjected to heteroannulation with an aldehyde to form the final 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine derivative. nih.govacs.org This process is advantageous as it avoids the isolation of intermediates and allows for the introduction of diversity at both the N3 and C2 positions of the imidazo[4,5-b]pyridine core. The reaction is typically carried out in a green solvent system like a water-isopropanol mixture. nih.govacs.org

AmineAldehydeProductYield
Propylamine2-Bromobenzaldehyde2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine84%
ButylaminePyridine-3-carbaldehyde3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine91%
2-(Cyclohex-1-en-1-yl)ethanamineFuran-2-carbaldehyde3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine88%
3-Methoxypropan-1-amineBenzaldehyde3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine92%

Photocatalytic Approaches in Imidazo[4,5-b]pyridine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. While specific examples for the direct synthesis of the 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine core via photocatalysis are not extensively detailed in the provided context, the application of photocatalysis for the functionalization of related imidazopyridine systems is well-documented. For instance, photocatalytic methods have been successfully employed for the C-H arylation and bromination of 2-arylimidazo[1,2-a]pyridines. tandfonline.com These approaches typically utilize a photocatalyst that, upon irradiation with visible light, can initiate radical-based reaction pathways, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The extension of these methodologies to the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold is an active area of research.

Functionalization and Derivatization of the this compound Core

Following the construction of the core heterocyclic system, further functionalization is often necessary to modulate the properties of the final compound. Alkylation, halogenation, and cross-coupling reactions are key strategies for introducing a variety of substituents onto the imidazo[4,5-b]pyridine scaffold.

Alkylation Reactions, including N-Alkylation and Regioselectivity

The imidazo[4,5-b]pyridine system possesses multiple nitrogen atoms that can potentially undergo alkylation. The regioselectivity of this reaction is a critical aspect, as the position of the alkyl group can significantly influence the biological activity of the molecule. The tautomeric nature of the N-unsubstituted imidazo[4,5-b]pyridine ring can lead to the formation of a mixture of regioisomers upon alkylation. fabad.org.tr

For a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkylation can occur at the N1, N3, or N4 positions. Studies have shown that alkylation with alkyl halides under basic conditions, such as using potassium carbonate in DMF, often leads to a mixture of products. The use of phase-transfer catalysis (PTC) conditions can also be employed to facilitate these reactions. researchgate.net The distribution of the N3 and N4 regioisomers is influenced by steric and electronic factors of both the substrate and the alkylating agent. fabad.org.trresearchgate.net For instance, the methylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF yields 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov

SubstrateAlkylating AgentBase/CatalystMain Product(s)
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(Chloromethyl)benzeneK2CO3N3 and N4 regioisomers
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(Bromomethyl)-4-methylbenzeneK2CO3N3 and N4 regioisomers
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetateK2CO3N1, N3, and N4 regioisomers
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneMethyl iodideK2CO3 / TBAB6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Halogenation and Cross-Coupling Strategies for Brominated Imidazo[4,5-b]pyridines

The bromine atom on the pyridine ring of 7-bromo-imidazo[4,5-b]pyridine derivatives serves as a versatile handle for further functionalization through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds by coupling the brominated substrate with an organoboron reagent, typically a boronic acid or its ester. researchgate.netbeilstein-journals.orgillinois.edu

This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. A wide variety of aryl and heteroaryl groups can be introduced at the 6-position (equivalent to the 7-position depending on the tautomeric form and numbering) of the imidazo[4,5-b]pyridine core using this methodology. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partners. This strategy is highly valuable for creating libraries of 2,6-disubstituted imidazo[4,5-b]pyridines for structure-activity relationship studies.

Brominated SubstrateBoronic AcidCatalyst/BaseProductYield
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(OAc)2 / K2CO36-(4-Nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine78%
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Hydroxyphenylboronic acidPd(OAc)2 / K2CO36-(4-Hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine65%
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine4-Cyanophenylboronic acidPd(OAc)2 / K2CO36-(4-Cyanophenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine55%
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridinePhenylboronic acidPd(OAc)2 / K2CO33-Methyl-2,6-diphenyl-3H-imidazo[4,5-b]pyridine82%

In addition to functionalizing an existing bromo-substituent, halogenation can also be a method to introduce a reactive handle onto the imidazo[4,5-b]pyridine core.

Introduction of Various Substituents on the Imidazo[4,5-b]pyridine Nucleus

The functionalization of the imidazo[4,5-b]pyridine nucleus is a critical aspect of developing new derivatives with tailored properties. The introduction of substituents at various positions on the heterocyclic core can significantly influence the molecule's biological activity.

A common strategy for creating the imidazo[4,5-b]pyridine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives can be achieved by reacting 5-bromopyridine-2,3-diamine with various substituted aldehydes. eurjchem.com This reaction can be performed using both conventional heating and microwave-assisted methods, with the latter often providing benefits such as reduced reaction times and higher yields. eurjchem.com

Once the core is formed, further modifications can be made. N-alkylation is a common subsequent step to introduce substituents on the imidazole part of the nucleus. For example, the nitrogen atoms of the imidazole ring can be alkylated using various alkylating agents under basic conditions. nih.gov The regioselectivity of this alkylation can be a challenge, as substitution can occur at different nitrogen positions.

The introduction of a methyl group at the C2 position can be achieved by using an appropriate carboxylic acid derivative during the initial cyclization step. Following the formation of the 2-methyl-imidazo[4,5-b]pyridine core, a second methyl group can be introduced at one of the nitrogen atoms of the imidazole ring through an N-methylation reaction. This process can be influenced by the existing substituents on the pyridine ring, such as a bromo group, which can affect the reactivity and regioselectivity of the subsequent alkylation.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is paramount for achieving efficient and selective synthesis of this compound and its analogs. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, and reaction temperature.

Phase-Transfer Catalysis in the Synthesis of this compound Derivatives

Phase-transfer catalysis (PTC) has proven to be an effective methodology for the N-alkylation of imidazo[4,5-b]pyridine derivatives. This technique is particularly useful when dealing with reactions between a water-soluble nucleophile and a water-insoluble electrophile. In the context of synthesizing derivatives of this compound, PTC can facilitate the methylation of the imidazole nitrogen.

A typical PTC system for the N-methylation of a bromo-substituted imidazo[4,5-b]pyridine involves a quaternary ammonium (B1175870) salt, such as tetra-n-butylammonium bromide (TBAB), which acts as the phase-transfer catalyst. The reaction is generally carried out in a biphasic system or in a polar aprotic solvent like N,N-dimethylformamide (DMF). An inorganic base, such as potassium carbonate, is commonly used to deprotonate the imidazole nitrogen, making it nucleophilic.

For example, in the synthesis of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, methyl iodide is used as the methylating agent in the presence of potassium carbonate and a catalytic amount of TBAB in DMF. nih.gov This reaction proceeds at room temperature, and after a period of stirring, the desired N-methylated product can be isolated. nih.gov The use of PTC often leads to milder reaction conditions and improved yields compared to traditional methods.

The table below summarizes typical conditions used in the phase-transfer catalyzed N-methylation of a related bromo-imidazo[4,5-b]pyridine derivative.

ParameterCondition
Substrate 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Methylating Agent Methyl iodide
Base Potassium carbonate
Catalyst Tetra-n-butylammonium bromide (TBAB)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 12 hours

Metal-Catalyzed Coupling Reactions for Imidazo[4,5-b]pyridine Scaffold Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex heterocyclic systems, including the imidazo[4,5-b]pyridine scaffold. Palladium-catalyzed reactions, in particular, have been widely employed for the formation of C-N and C-C bonds.

While specific examples for the direct synthesis of this compound via a one-pot metal-catalyzed process are not extensively detailed, related methodologies suggest its feasibility. For instance, palladium-catalyzed amination reactions can be used to construct the imidazole ring. This typically involves the coupling of a 2-halo-3-aminopyridine derivative with an amide, followed by an intramolecular cyclization.

The optimization of such a process would involve screening various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., Xantphos, BINAP), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents to achieve the desired product in high yield and purity. The reactivity of the starting materials, including the electronic nature of the substituents on the pyridine ring, would also play a crucial role in the outcome of the reaction.

Solvent Effects and Reaction Environment Modifications

The choice of solvent and modifications to the reaction environment can have a profound impact on the synthesis of imidazo[4,5-b]pyridine derivatives. Solvents can influence the solubility of reactants, the rate of reaction, and, critically, the regioselectivity of reactions such as N-alkylation.

In the synthesis of bromo-substituted imidazo[4,5-b]pyridines, polar aprotic solvents like DMF are frequently used, particularly for N-alkylation reactions. nih.gov DMF is effective at dissolving the heterocyclic substrate and the inorganic base, facilitating the deprotonation and subsequent reaction with the alkylating agent.

The reaction environment can also be modified through the use of microwave irradiation. As demonstrated in the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, microwave-assisted synthesis can lead to significantly reduced reaction times and often results in cleaner reactions with higher yields compared to conventional heating methods. eurjchem.com This is attributed to the efficient and uniform heating provided by microwaves, which can accelerate the rate of reaction.

The table below illustrates the impact of the reaction method on the synthesis of some 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.

Substituent (at C2)MethodReaction TimeYield (%)
4-ChlorophenylConventional8 h85
4-ChlorophenylMicrowave10 min92
4-MethoxyphenylConventional7 h88
4-MethoxyphenylMicrowave8 min94

This data highlights the significant advantages of modifying the reaction environment through techniques like microwave-assisted synthesis in the preparation of these heterocyclic compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, NMR is crucial for confirming the substitution pattern on the fused ring system.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

The pyridine portion of the molecule would feature two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom. Based on data from related structures, these protons are expected to appear as doublets in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. mdpi.com

The two methyl groups, one at the C2 position and the other on the N3 nitrogen, would appear as sharp singlets in the upfield region. The C2-methyl group's signal is anticipated around δ 2.5-2.7 ppm, while the N3-methyl group, being attached to a nitrogen atom within the imidazole (B134444) ring, is expected at a slightly more downfield position, approximately δ 3.9-4.0 ppm. mdpi.com The integration of these signals would confirm the presence of three protons for each methyl group.

Table 1: Representative ¹H NMR Data for Imidazo[4,5-b]pyridine Analogues

CompoundAromatic Protons (δ/ppm)Methyl Protons (CH₃) (δ/ppm)Other Signals (δ/ppm)Reference
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile8.55 (d, 1H), 8.47 (d, 1H), 8.15 (dd, 2H), 8.09 (dd, 2H)3.95 (s, 3H)- mdpi.com
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)-- mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, which has the formula C₈H₈BrN₃, a total of eight distinct carbon signals are expected in the ¹³C NMR spectrum, assuming no coincidental overlap.

The spectrum would show signals for the seven carbons of the fused imidazo[4,5-b]pyridine core and the two methyl carbons. The carbons of the heterocyclic rings are expected to resonate in the range of δ 110-160 ppm. The carbon atom bearing the bromine (C7) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons, such as C2, C3a, and C7a, would typically show signals of lower intensity. The methyl carbons would appear at much higher field (further upfield), generally in the δ 15-35 ppm range. mdpi.com

Table 2: Representative ¹³C NMR Data for Imidazo[4,5-b]pyridine Analogues

CompoundAromatic/Heterocyclic Carbons (δ/ppm)Methyl Carbons (CH₃) (δ/ppm)Reference
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile154.14, 148.00, 145.00, 136.21, 134.18, 133.21 (2C), 130.53 (2C), 129.90, 118.84, 113.97, 113.3631.06 mdpi.com
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46- mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈BrN₃), the calculated monoisotopic mass is approximately 224.99 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, separated by two m/z units. savemyexams.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula of the compound. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses of fragments such as methyl radicals (•CH₃) or HBr, providing further confirmation of the proposed structure. mdpi.comnih.gov

Table 3: Mass Spectrometry Data for Bromo-Substituted Imidazo[4,5-b]pyridine Analogues

CompoundMolecular FormulaIonization ModeObserved m/z ([M+H]⁺)Reference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₈BrN₃ESI275.99 / 277.13 mdpi.com
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileC₁₃H₇BrN₄ESI298.97 / 300.05 mdpi.com
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileC₁₄H₉BrN₄ESI312.90 / 314.98 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹.

C-H stretching (methyl groups): Aliphatic C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system would result in a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-Br stretching: The vibration of the carbon-bromine bond would be observed in the fingerprint region, typically between 650 and 550 cm⁻¹.

Analysis of a similar compound, 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, confirms these expectations, showing characteristic peaks for C=N, C=C, and C-Br bonds. researchgate.net

Table 4: Characteristic IR Absorption Bands for a 6-Bromo-3H-imidazo[4,5-b]pyridine Analogue

Functional GroupVibrational ModeObserved Frequency (cm⁻¹)Reference
N-HStretching3137 researchgate.net
C=NStretching1653 researchgate.net
C=C (aromatic)Stretching1464 researchgate.net
C-BrStretching631 researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound is not available, studies on highly similar analogues like 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine and 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine provide significant insight. researchgate.netnih.gov These studies consistently show that the fused imidazo[4,5-b]pyridine ring system is nearly planar. nih.gov The crystal packing in these structures is often stabilized by intermolecular forces, including slipped π–π stacking interactions between the planar aromatic systems of adjacent molecules, with interplanar distances typically around 3.6 Å. nih.gov This technique would definitively confirm the position of the bromine atom at C7 and the methyl groups at C2 and N3.

Table 5: Representative Crystallographic Data for Bromo-Substituted Imidazo[4,5-b]pyridine Analogues

Parameter6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine researchgate.net(E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine researchgate.net
FormulaC₁₃H₁₀BrN₃C₇H₆BrN₃C₁₇H₁₆BrN₃
Crystal SystemOrthorhombicMonoclinicMonoclinic
Space GroupPbcaP2₁/mP2₁/c
a (Å)13.7138 (4)11.0395 (12)6.91863 (13)
b (Å)6.7088 (2)6.4734 (7)7.17190 (11)
c (Å)25.3217 (7)11.1397 (12)29.6309 (5)
β (°)9098.889 (1)93.9228 (15)
V (ų)2329.68 (12)786.52 (15)1466.83 (4)

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the calculated theoretical values based on the proposed molecular formula. This comparison is a crucial step in verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound (C₈H₈BrN₃), the theoretical elemental composition can be calculated from its molecular weight (226.08 g/mol ). A close match between the experimentally determined percentages and the calculated values provides strong evidence for the correctness of the assigned molecular formula.

Table 6: Elemental Analysis Data: Theoretical vs. Experimental for an Analogue

ElementTheoretical % for C₈H₈BrN₃Experimental % for C₁₂H₈BrN₃ (Analogue) mdpi.com
C42.50%52.58%
H3.57%2.94%
N18.58%15.33%
Br35.34%-

Computational and Theoretical Investigations of 7 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine and Its Derivatives

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking studies are pivotal in predicting how a ligand, such as an imidazo[4,5-b]pyridine derivative, might bind to the active site of a protein. These computational techniques are crucial for understanding the basis of molecular recognition and for the initial stages of drug design.

Molecular docking simulations are frequently employed to predict the preferred orientation and conformation of a ligand when bound to a target protein. For the imidazo[4,5-b]pyridine scaffold, studies on its derivatives have provided valuable insights into their binding modes with various enzymes, particularly protein kinases, which are crucial regulators of cell signaling.

The predicted binding modes generally show the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings playing a crucial role in establishing interactions with the protein. The orientation is such that the planar heterocyclic system is anchored in the active site, allowing peripheral groups to explore and interact with surrounding amino acid residues.

A detailed analysis of the docking poses allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's binding affinity and biological activity. nih.gov For imidazo[4,5-b]pyridine derivatives, several types of interactions are consistently observed in computational models. whiterose.ac.uknih.gov

Hydrogen Bonds: As mentioned, hydrogen bonding with the hinge region of kinases is a hallmark interaction for many kinase inhibitors based on this scaffold. The nitrogen atoms in the imidazo[4,5-b]pyridine core are common hydrogen bond acceptors. whiterose.ac.uk

Halogen Bonds: The presence of a bromine atom at the 7-position, as in 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This can be a key factor in enhancing binding affinity and selectivity.

π-π Stacking: The planar aromatic system of the imidazo[4,5-b]pyridine core can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

These detailed interaction analyses are critical for understanding why certain derivatives exhibit higher potency than others and provide a rational basis for designing new molecules with improved binding characteristics.

Structure-Activity Relationship (SAR) Exploration through Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are powerful tools for elucidating these relationships. mdpi.com

For the imidazo[4,5-b]pyridine class of compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These analyses generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to influence biological activity.

Key SAR findings for imidazo[4,5-b]pyridine derivatives, derived from computational and synthetic studies, can be summarized as follows:

The Imidazo[4,5-b]pyridine Core: This heterocyclic system is generally essential for activity, acting as a scaffold to correctly position key interacting groups.

Substituents at the 2-position: Modifications at this position can significantly impact potency. For example, in studies on Aurora A kinase inhibitors, the introduction of certain aromatic or heteroaromatic rings at the 2-position was found to be beneficial for activity. nih.gov

Substituents on the Pyridine Ring (e.g., the 7-bromo group): Halogen atoms like bromine can influence activity through various mechanisms. They can modulate the electronic properties of the aromatic system, increase lipophilicity to enhance membrane permeability, and participate in direct interactions like halogen bonding within the target's active site. nih.gov

Methyl Groups (at positions 2 and 3): These groups can contribute to hydrophobic interactions and may influence the planarity and conformational flexibility of the molecule.

The insights gained from these computational SAR explorations are invaluable for guiding the optimization of lead compounds, allowing medicinal chemists to prioritize the synthesis of derivatives with a higher probability of success. mdpi.com

The table below summarizes the general impact of different substituents on the activity of the imidazo[4,5-b]pyridine scaffold based on computational studies of its derivatives.

Position of SubstitutionType of SubstituentGeneral Impact on ActivityProbable Reason
2-position Aromatic/Heteroaromatic RingsOften increases potencyCan form additional hydrophobic or π-stacking interactions in the active site.
3-position (N-alkylation) Small Alkyl Groups (e.g., Methyl)Can be favorableMay enhance hydrophobic interactions and block potential metabolic sites.
7-position Halogens (e.g., Bromo)Can enhance potencyModulates electronics, increases lipophilicity, potential for halogen bonding.
Other positions on the pyridine ring Bulky GroupsOften decreases potencyMay cause steric clashes within the binding pocket.
Other positions on the pyridine ring Hydrogen Bond Donors/AcceptorsCan increase potencyMay form additional specific hydrogen bonds with the target protein.

Exploration of Research Applications of 7 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine Derivatives

Research in Medicinal Chemistry Scaffolds

The structural similarity of the imidazo[4,5-b]pyridine system to purines makes it a privileged scaffold in drug discovery, allowing its derivatives to interact with a wide array of biological targets. irb.hrnih.govmdpi.com Researchers modify this core structure to optimize biological activity, selectivity, and pharmacokinetic properties, leading to the development of compounds with potential therapeutic applications ranging from anticancer to antimicrobial agents. mdpi.com

Investigation of Enzyme Inhibition Mechanisms (e.g., COX, Kinases)

Derivatives of the 3H-imidazo[4,5-b]pyridine ring system have been investigated as inhibitors of various enzymes critical to disease pathways.

Cyclooxygenase (COX) Inhibition: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their in vitro inhibitory activity against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. One study found that a compound, designated 3f, exhibited a two-fold selectivity for COX-2 over COX-1, with IC₅₀ values of 9.2 µmol/L and 21.8 µmol/L, respectively. Molecular docking studies suggested that this compound binds to the active site of the COX-2 enzyme in a manner similar to the selective inhibitor celecoxib.

Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold is a key component in the development of kinase inhibitors for cancer therapy.

Aurora Kinases: The introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded derivatives that inhibit a range of kinases, including Aurora-A. Co-crystallization studies of these analogues with Aurora-A have revealed distinct binding modes depending on the substituent on the pyrazole (B372694) nitrogen.

TAM Kinases (TYRO3, AXL, MER): A series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent inhibitors of the TAM kinase family. Despite high structural similarity among these kinases, specific compounds demonstrated significant selectivity. For instance, compound 28 showed high activity and selectivity against AXL with an IC₅₀ value of 0.77 nM, while compound 25 was highly active against MER with an IC₅₀ of 9 nM. nih.gov

Table 1: Enzyme Inhibition by Imidazo[4,5-b]pyridine Derivatives

Compound Target Enzyme IC₅₀
Compound 3f COX-1 21.8 µmol/L
COX-2 9.2 µmol/L
Compound 28 AXL Kinase 0.77 nM

| Compound 25 | MER Kinase | 9 nM |

Studies of Molecular Interactions with DNA and Other Biomolecules

The potential of imidazo[4,5-b]pyridine derivatives to interact with nucleic acids has been a key area of investigation, suggesting that DNA and RNA could be cellular targets for these compounds. irb.hr

Research on novel tetracyclic imidazo[4,5-b]pyridine derivatives has shown that their interactions with DNA and RNA are influenced by the positioning of amino side chains on the core structure. irb.hrnih.gov Selected derivatives exhibit moderate to high binding affinities, with logarithmic binding constants (logKs) in the range of 5-7. irb.hrnih.gov Furthermore, DNA interaction studies of certain triaza-benzo[c]fluorenes, which are related tetracyclic systems, demonstrated that specific N-methylated and 2-imidazolinyl derivatives bind to DNA through an intercalative mode. mdpi.comnih.gov This mode of interaction, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, contributing to the compound's biological activity. mdpi.com

In Vitro Antiproliferative Activity Research on Cancer Cell Lines

A significant body of research has focused on the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.

One study synthesized a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines and evaluated their effects on colon carcinoma (SW620), endocervical adenocarcinoma (HeLa), and prostate cancer (PC3) cell lines. A bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 demonstrated potent inhibition of all three cell lines, with IC₅₀ values ranging from 1.8 to 3.2 µM. mdpi.com Another compound from this series, containing an unsubstituted amidino group, showed strong and selective activity against colon carcinoma with an IC₅₀ of 0.4 µM. mdpi.com

In a different study, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were found to have moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (bone). The K562 cell line was identified as the most sensitive.

Additionally, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects, with some compounds exhibiting activity in the submicromolar and even nanomolar ranges, particularly against HCT116 (colon) and MCF-7 (breast) cancer cells. irb.hrnih.gov

Table 2: In Vitro Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Compound Type Cancer Cell Line IC₅₀ Value
Bromo-substituted (4-cyanophenyl at C2) SW620 (Colon) 1.8 - 3.2 µM
HeLa (Cervical) 1.8 - 3.2 µM
PC3 (Prostate) 1.8 - 3.2 µM
Amidino-substituted SW620 (Colon) 0.4 µM
Tetracyclic Regioisomers (6, 7, 9) HCT116 (Colon) 0.3 - 0.9 µM

In Vitro Antimicrobial Activity Research (Antibacterial, Antifungal)

The antimicrobial potential of imidazo[4,5-b]pyridine derivatives has been explored against a range of pathogenic bacteria and fungi.

In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were tested against Gram-positive bacteria (S. aureus, S. pneumoniae) and Gram-negative bacteria (E. coli). Most of the tested compounds were found to be inactive, with Minimum Inhibitory Concentration (MIC) values greater than 64 µM. However, a notable exception was a derivative substituted with bromine on the pyridine (B92270) ring and a 2-imidazolinyl group on the phenyl ring, which showed moderate activity against E. coli with a MIC of 32 µM. mdpi.com

Another study described new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, of which some compounds showed prominent antibacterial activity, and one derivative exhibited both antibacterial and antifungal properties. Similarly, research into 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives revealed significant antibacterial and antifungal activities when compared to standard drugs.

Furthermore, a series of synthesized pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives were found to be promising candidates against bacteria such as B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, and the fungus C. albicans.

Table 3: In Vitro Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound Type Microorganism MIC Value
Bromo- & 2-imidazolinyl-substituted Escherichia coli 32 µM

In Vitro Antiviral Activity Research

The antiviral properties of imidazo[4,5-b]pyridine derivatives have also been investigated, although this area appears less extensively explored than their anticancer and antimicrobial activities.

In a study evaluating cyano- and amidino-substituted imidazo[4,5-b]pyridines, a bromo-substituted derivative with an unsubstituted phenyl ring showed selective but moderate activity against Respiratory Syncytial Virus (RSV), with an EC₅₀ value of 21 µM. Another para-cyano-substituted derivative also displayed moderate activity against RSV (EC₅₀ 58 µM). mdpi.com

Other research has focused on related imidazo[4,5-c]pyridine derivatives, which were tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. Extensive modifications led to a highly active and selective molecule that interacts with the viral RNA-dependent RNA polymerase. nih.gov

Antioxidant Activity Research

Several studies have confirmed the antioxidant potential of imidazo[4,5-b]pyridine derivatives. The antioxidant capacity is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

One study synthesized a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives and screened them for antioxidant activity, with most compounds showing potent and significant results compared to standards. In other research, the merger of an imidazopyridine scaffold with benzohydrazide (B10538) moieties yielded compounds with both antiglycation and antioxidant potential. nih.govmdpi.com It was observed that the activity tended to increase with a higher number of hydroxyl groups on the structure, which is attributed to their high redox potential and ability to donate electrons. nih.govmdpi.com

Research in Material Science Applications

The unique structural and electronic characteristics of imidazo[4,5-b]pyridine derivatives make them intriguing subjects for material science research. Their planar fused-ring system and the potential for π–π stacking interactions are foundational properties for the development of advanced materials.

Development of Materials with Specific Electronic Properties

The electronic properties of imidazo[4,5-b]pyridine derivatives are crucial to their potential in material science. Theoretical studies, often employing Density Functional Theory (DFT), provide insight into these characteristics by examining molecular orbitals and electrostatic potential.

Research into related bromo-imidazo[4,5-b]pyridine compounds reveals key electronic parameters that are desirable for materials development. uctm.edu The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is particularly important, as a smaller gap often correlates with higher molecular reactivity and polarizability, properties that are essential for electronic materials. researchgate.net

For instance, DFT calculations on similar structures, such as 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been performed to analyze their reactivity. uctm.edu These studies help in understanding the charge transfer characteristics within the molecule and its potential for intermolecular electronic interactions. The planarity of the imidazo[4,5-b]pyridine ring system, combined with the presence of substituents, influences the crystalline packing of the molecules. Structures are often held together by slipped π–π stacking, which can facilitate charge transport, a vital property for semiconductor applications. nih.gov

Table 1: Selected Electronic Structure Parameters for Related Imidazo[4,5-b]pyridine Derivatives

Parameter Description Significance in Material Science
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.
ΔE (LUMO-HOMO) Energy Gap A smaller gap suggests higher reactivity and potential for charge transfer, crucial for electronic devices. researchgate.net

| Molecular Electrostatic Potential (ESP) | Maps the charge distribution | Identifies regions prone to electrophilic or nucleophilic attack, guiding the design of intermolecular interactions. uctm.edu |

This table is generated based on data typically found in DFT studies of similar compounds.

While direct applications in electronic devices are still an emerging area of research for this specific class of compounds, these fundamental electronic properties suggest their potential as building blocks for organic semiconductors, dyes, or other functional materials where controlled electronic behavior is paramount.

Research in Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. najah.edunajah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Investigation of Surface Adsorption Characteristics on Metallic Substrates

The mechanism of corrosion inhibition by these compounds is primarily through adsorption onto the metallic surface. This process is influenced by the molecular structure of the inhibitor, the nature of the metal, and the corrosive medium. The presence of heteroatoms (nitrogen), the π-electrons of the fused aromatic rings, and the bromine substituent in the imidazo[4,5-b]pyridine core all play a role in the adsorption process.

Studies on various bromo-imidazo[4,5-b]pyridine derivatives show that they can adsorb onto a metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms, while the π-system can interact with the metal surface. This interaction creates a stable film that isolates the metal from the corrosive solution. rdd.edu.iq

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. najah.edunajah.edu Theoretical simulations, such as Monte Carlo methods, have been employed to study the interfacial interactions between these inhibitor molecules and various metal surfaces like iron, copper, and aluminum. These simulations calculate binding energies, which quantify the affinity of the compound to adsorb onto the surface. A higher binding energy typically correlates with stronger adsorption and better inhibition efficiency. uctm.edu

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are used to experimentally validate the performance of these inhibitors. PDP studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnajah.edu

Table 2: Corrosion Inhibition Data for Related Imidazo[4,5-b]pyridine Derivatives on Mild Steel in 1 M HCl

Compound Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) 0.1 90% Langmuir
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) 0.1 88% Langmuir

This table is compiled from data presented in related research articles. researchgate.netnajah.edu

The strong adsorption characteristics and high inhibition efficiencies demonstrate the significant potential of 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives in the field of corrosion science.

Future Directions and Research Perspectives for 7 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Development of Novel Synthetic Routes for Enhanced Sustainability

While traditional synthetic methods for imidazo[4,5-b]pyridines have been established, a key area for future research lies in the development of more sustainable and environmentally friendly synthetic strategies. researchgate.net Current methods often involve multi-step processes with potentially hazardous reagents and solvents. Future endeavors should focus on green chemistry principles to minimize waste and improve efficiency.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for the synthesis of related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net Applying MAOS to the synthesis of 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine could offer a more sustainable alternative to conventional heating methods.

Another area of focus should be the use of eco-friendly solvents and catalysts . Research on the synthesis of related compounds has demonstrated the use of glycerol (B35011) as a biodegradable solvent and phosphoric acid as an effective catalyst in one-pot, three-component reactions. researchgate.net Investigating similar green solvent systems and non-toxic catalysts for the synthesis of the target compound would be a significant step towards sustainability. Furthermore, exploring photocatalytic methods, which utilize visible light to drive chemical reactions, could provide an energy-efficient and environmentally benign synthetic route. nih.gov

Synthetic ApproachPotential Advantages for Sustainability
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, cleaner reactions
Green Solvents (e.g., glycerol, eucalyptol)Biodegradable, reduced environmental impact
Eco-friendly Catalysts (e.g., phosphoric acid)Less toxic, potentially reusable
PhotocatalysisEnergy-efficient, mild reaction conditions

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound is crucial for elucidating its chemical behavior and potential interactions with biological targets. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for characterization, future research should employ more advanced analytical methods.

Single-crystal X-ray diffraction will be invaluable for determining the precise solid-state structure of the molecule. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding its physical properties and for computational modeling. uctm.edunih.gov For instance, studies on a related compound, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, revealed details about its planar structure and π–π stacking interactions. nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. These techniques will also be vital for studying the compound's dynamics and interactions in solution.

Comprehensive In Silico Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activity of this compound, thereby guiding experimental research and reducing the need for extensive laboratory screening.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, reactivity, and spectroscopic properties. uctm.edu Such studies can provide insights into the molecule's global and local reactivities, helping to predict its behavior in chemical reactions. uctm.edu

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases. nih.gov By identifying potential binding sites and key interactions, these in silico studies can guide the design of more potent and selective inhibitors. For example, docking studies on novel imidazo[4,5-b]pyridine derivatives have successfully predicted their potential as CDK9 inhibitors. nih.gov

Exploration of Emerging Research Applications in Chemical Biology

The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines suggests a wide range of potential applications in chemical biology. rjraap.com Future research should explore the utility of this compound as a chemical probe to investigate biological processes.

Given that many imidazo[4,5-b]pyridine derivatives exhibit activity as kinase inhibitors , a primary focus should be to screen this specific compound against a panel of kinases to identify potential targets. rjraap.comnih.gov This could uncover novel therapeutic avenues for diseases such as cancer.

Furthermore, the bromo-substituent at the 7-position provides a handle for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups. This would enable the development of chemical probes for imaging and studying biological systems. The investigation of amidino-substituted imidazo[4,5-b]pyridines has shown promising antiproliferative and antiviral activities, suggesting that derivatization of the core structure can lead to diverse biological functions. nih.govmdpi.com

Design and Synthesis of Next-Generation Imidazo[4,5-b]pyridine Derivatives for Targeted Research Investigations

The this compound core structure serves as an excellent starting point for the design and synthesis of next-generation derivatives with tailored properties. The bromine atom is a versatile functional group that can be readily modified through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Future synthetic efforts should focus on creating a library of derivatives by modifying the 7-position. This will allow for a systematic investigation of the structure-activity relationship (SAR), providing valuable information on how different substituents influence biological activity. For instance, the synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives has demonstrated that modifications to the core structure can significantly impact their antiproliferative effects. irb.hr

By combining rational design based on in silico modeling with efficient and sustainable synthetic methodologies, researchers can develop novel imidazo[4,5-b]pyridine derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties for targeted research investigations and potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine?

Answer:
The synthesis typically involves:

  • Core formation : Condensation of 5-bromopyridine-2,3-diamine with a carbonyl source (e.g., ketones or aldehydes) under phase-transfer catalysis (PTC) or in DMF with p-toluenesulfonic acid .
  • Alkylation : Reaction with methyl iodide or dimethyl sulfate in the presence of K₂CO₃ or tetrabutylammonium bromide (TBAB) to introduce methyl groups at positions 2 and 3. Purification via column chromatography (ethyl acetate/hexane) is common .
  • Characterization : Confirmation via ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and X-ray crystallography for regioselectivity validation .

Advanced: How can regioselectivity challenges during alkylation at the imidazole nitrogen be addressed?

Answer:
Regioselectivity is influenced by:

  • Steric effects : Bulkier bases (e.g., K₂CO₃) favor alkylation at less hindered nitrogen sites.
  • Catalytic conditions : TBAB enhances reactivity in DMF, directing substitution to specific positions .
  • Temperature control : Lower temperatures (room temp) reduce side reactions, as seen in methylation with methyl iodide .
    Validate regiochemistry via X-ray diffraction, which reveals planarity deviations (<0.02 Å) and dihedral angles between substituents (e.g., 67° for benzyl groups) .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • ¹H NMR : Aromatic protons (7.2–8.3 ppm), methyl groups (δ 2.3–2.7 ppm), and NH signals (δ 10–12 ppm, if unsubstituted) .
  • X-ray crystallography : Resolves fused-ring planarity (r.m.s. deviation <0.02 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking with 3.6 Å spacing) .
  • Mass spectrometry : Molecular ion peak at m/z 255–260 (C₈H₉BrN₃) with fragmentation patterns matching bromine loss .

Advanced: How to reconcile discrepancies in reported antimicrobial MIC values for imidazo[4,5-b]pyridines?

Answer:
Variations arise from:

  • Structural analogs : Substitutions (e.g., phenyl vs. methyl) alter π-π stacking with bacterial enzymes, affecting MIC values (e.g., 3.67–29.41 µmol/mL against E. coli) .
  • Assay conditions : Nutrient broth composition and bacterial strain variability impact results. Normalize data using controls like ciprofloxacin .
  • Solubility limitations : Poor aqueous solubility (e.g., 0.25 mg/mL in PBS) may underestimate activity. Use DMF co-solvents (<1% v/v) to improve bioavailability .

Basic: What are optimal solubility and storage conditions for this compound?

Answer:

  • Solubility : Best in DMF (30 mg/mL), ethanol (10 mg/mL), or DMSO. For biological assays, prepare stock in DMF and dilute in PBS (final DMF ≤1%) .
  • Storage : Store as a solid at 2–8°C under inert gas (N₂/Ar). Avoid aqueous solutions >24 hours due to hydrolysis .

Advanced: What strategies enable bromine substitution at the 7-position for derivatization?

Answer:

  • Nucleophilic substitution : Use Pd catalysis (e.g., Suzuki coupling with aryl boronic acids) to replace bromine .
  • Electrophilic substitution : Nitration or sulfonation at the 5-position, leveraging bromine’s electron-withdrawing effect .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm substitution via ¹H NMR (loss of Br-coupled aromatic proton at δ 8.1 ppm) .

Advanced: How do computational methods enhance understanding of anticancer mechanisms?

Answer:

  • Docking studies : Model interactions with Aurora A kinase (PDB ID 4N8D) to predict binding affinity. Imidazo[4,5-b]pyridines mimic ATP’s purine motif, competing for the kinase active site .
  • QSAR analysis : Correlate substituent electronegativity (e.g., bromine’s σₚ value) with IC₅₀ values (e.g., 1–10 µM in leukemia cell lines) .
  • MD simulations : Assess stability of π-π interactions with tyrosine residues (e.g., Tyr212 in EGFR) over 100 ns trajectories .

Basic: How does this compound compare to 2-phenyl or 6-bromo analogs in biological activity?

Answer:

  • Antimicrobial activity : 2,3-Dimethyl derivatives show lower MICs (7.69 µmol/mL vs. B. pumilis) than phenyl-substituted analogs due to reduced steric hindrance .
  • Anticancer potency : Bromine at the 7-position enhances kinase inhibition (IC₅₀ 0.5 µM vs. 2.1 µM for 6-bromo isomers) by optimizing halogen bonding .

Advanced: What purification techniques resolve low yields in large-scale synthesis?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:2) for polar impurities .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for crystal growth (80% recovery) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate regioisomers with >95% purity .

Advanced: How to analyze π-π stacking interactions in crystallographic data?

Answer:

  • Metrics : Measure centroid-to-centroid distances (3.5–3.7 Å) and slippage (<1 Å) between fused rings and substituents (e.g., phenyl groups) .
  • Hirshfeld surfaces : Quantify C···C (25–30%) and C···Br (10–15%) contacts using CrystalExplorer .
  • Thermal ellipsoids : Assess planarity via displacement parameters (Uₑq < 0.05 Ų for fused rings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.